An In-depth Technical Guide to [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, a versatile building block in modern medicinal chemistry. The document details its chemical properties, outlines a robust synthetic pathway, and explores its application in the synthesis of biologically active compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering insights into the strategic use of this valuable reagent.
Introduction: The Significance of the Benzothiazole-Boronic Acid Moiety
The benzothiazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When functionalized with a boronic acid group, the resulting molecule becomes a powerful tool for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[3] [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, in particular, offers a unique combination of a biologically relevant core and a synthetically versatile handle, making it a molecule of significant interest in the pursuit of novel therapeutic agents. The methylsulfanyl group at the 2-position can also be a key pharmacophoric feature or a site for further chemical modification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Registry Number | 2377609-84-0 | [4] |
| Molecular Formula | C₈H₈BNO₂S₂ | [4] |
| Molecular Weight | 225.09 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | [4] |
| InChI Key | KOCSYHYHWPWWMW-UHFFFAOYSA-N | [4] |
Synthesis of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid
The synthesis of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid can be logically achieved through a two-step process starting from a commercially available precursor. This pathway leverages well-established and reliable chemical transformations.
Synthetic Workflow Overview
The overall synthetic strategy involves the initial formation of a halogenated benzothiazole precursor, followed by a palladium-catalyzed borylation reaction to install the boronic acid functionality.
Caption: Proposed synthetic pathway for [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole (Precursor)
A plausible precursor for the target boronic acid is 6-bromo-2-(methylsulfanyl)-1,3-benzothiazole. While a direct synthesis is not explicitly detailed in the search results, its preparation can be inferred from standard benzothiazole synthesis methodologies. A common route involves the reaction of a p-bromoaniline derivative with a sulfur source.
Protocol:
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Thiocyanation of p-bromoaniline: React p-bromoaniline with ammonium thiocyanate in the presence of a halogenating agent (e.g., bromine in acetic acid) to form an intermediate 2-amino-6-bromobenzothiazole.
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Conversion to 2-mercaptobenzothiazole: The 2-amino group can be converted to a 2-thiol via a Sandmeyer-type reaction.
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Methylation: The resulting 2-mercaptobenzothiazole is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield 6-bromo-2-(methylsulfanyl)-1,3-benzothiazole.
Step 2: Miyaura Borylation
The crucial step is the introduction of the boronic acid group at the 6-position of the benzothiazole ring. This is typically achieved through a palladium-catalyzed cross-coupling reaction with a boron-containing reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
Protocol:
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Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 6-bromo-2-(methylsulfanyl)-1,3-benzothiazole (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq.).
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Solvent: Use a dry, aprotic solvent such as 1,4-dioxane or toluene.
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Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 110 °C for several hours (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol ester can be purified by column chromatography on silica gel.
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Hydrolysis to Boronic Acid: The purified pinacol ester is then hydrolyzed to the corresponding boronic acid. This is often achieved by stirring with an aqueous acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis. A general method involves the treatment of the boronic acid pinacol ester with an aqueous solution of a strong acid, followed by extraction of the boronic acid into an organic solvent.
Application in Suzuki-Miyaura Cross-Coupling Reactions
[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C-C bond between the benzothiazole core and a variety of aryl or heteroaryl halides. This reaction is a cornerstone of modern drug discovery, allowing for the rapid generation of diverse compound libraries.
General Suzuki-Miyaura Coupling Workflow
The coupling of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid with an aryl or heteroaryl halide (Ar-X, where X = Br, I, or OTf) follows a well-established catalytic cycle.
Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.
Exemplary Protocol for Suzuki-Miyaura Coupling
Reaction Components:
| Component | Role | Typical Molar Equivalents |
| [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid | Boronic Acid Partner | 1.2 - 1.5 |
| Aryl/Heteroaryl Halide | Halide Partner | 1.0 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.02 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent (e.g., Toluene, Dioxane, DMF/Water) | Reaction Medium | - |
Procedure:
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Reaction Setup: In a reaction vessel, combine the aryl/heteroaryl halide, [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, palladium catalyst, and base.
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Solvent Addition and Degassing: Add the appropriate solvent system. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.
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Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring for completion.
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Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Biological Significance of Derivatives
The true value of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid lies in the biological activities of the compounds that can be synthesized from it. The benzothiazole core is a key feature in a number of clinically relevant molecules.
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Anticancer Activity: Many 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity. For example, certain derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.
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Antimicrobial Properties: The benzothiazole nucleus is also present in compounds with significant antibacterial and antifungal properties. The introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling allows for the fine-tuning of this activity against a range of pathogens.
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Enzyme Inhibition: Benzothiazole derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases, which are important targets in a number of diseases.
Safety and Handling
As with all laboratory chemicals, [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provide a powerful platform for the creation of diverse libraries of novel compounds. The inherent biological relevance of the benzothiazole scaffold further enhances its appeal as a starting point for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to effectively incorporate this important reagent into their synthetic strategies.
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